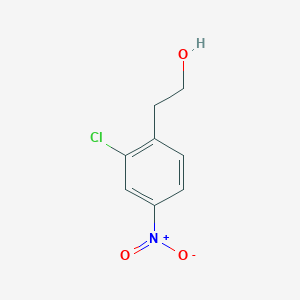










|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[Cl:14].[Li+].[BH4-].[NH4+].[Cl-].CCOC(C)=O>C1COCC1.O>[Cl:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[CH2:4][CH2:3][OH:2] |f:1.2,3.4|
|


|
Name
|
(2-Chloro-4-nitro-phenyl)-acetic acid methyl ester
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=C(C=C(C=C1)[N+](=O)[O-])Cl)=O
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was then stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was maintained for 5 hours at RT
|
|
Duration
|
5 h
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture which
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
EXTRACTION
|
|
Details
|
The separated aqueous layer was extracted with EtOAc (85 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by column chromatography on neutral silica gel using 5-10% EtOAc in hexane
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 67% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |